molecular formula C18H12Cl2N2O4S B300701 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Cat. No. B300701
M. Wt: 423.3 g/mol
InChI Key: QYFMEUHOMMYRBU-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their ability to regulate glucose and lipid metabolism.

Mechanism of Action

The mechanism of action of 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipid metabolism.
Biochemical and Physiological Effects:
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. Additionally, this compound has been shown to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments include its ability to regulate glucose and lipid metabolism, its anti-inflammatory and anti-oxidant properties, and its potential use in the treatment of diabetes, obesity, and metabolic disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide include investigating its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with N-phenylacetamide to yield the final product.

Scientific Research Applications

2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, this compound has been investigated for its potential use in the treatment of diabetes, obesity, and metabolic disorders.

properties

Product Name

2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molecular Formula

C18H12Cl2N2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C18H12Cl2N2O4S/c19-12-6-10(7-13(20)16(12)24)8-14-17(25)22(18(26)27-14)9-15(23)21-11-4-2-1-3-5-11/h1-8,24H,9H2,(H,21,23)/b14-8-

InChI Key

QYFMEUHOMMYRBU-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O

solubility

3.6 [ug/mL]

Origin of Product

United States

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